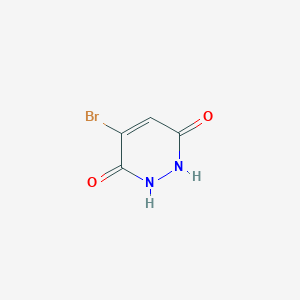

4-Bromo-1,2-dihydropyridazine-3,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMASTHFFAMGJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NNC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292027 | |

| Record name | 4-Bromo-1,2-dihydropyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15456-86-7 | |

| Record name | 15456-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-1,2-dihydropyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,2-dihydropyridazine-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-1,2-dihydropyridazine-3,6-dione. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, provides a plausible synthetic route, and explores its utility in the synthesis of more complex molecular architectures. While experimental spectral data is not extensively available in the public domain, this guide presents the known attributes of the compound to aid in research and development.

Chemical Properties

This compound, also known as 4-Bromopyridazine-3,6-diol, is a halogenated pyridazinedione. Its core structure is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of a bromine atom and two carbonyl groups makes it a reactive and useful intermediate in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O₂ | [2][3] |

| Molecular Weight | 190.98 g/mol | [2][3] |

| CAS Number | 15456-86-7 | [2] |

| Appearance | White to Yellow Solid | [1] |

| Purity | ≥96% to 98% (as commercially available) | [3][4] |

| Storage | Room Temperature | [1][4] |

Computed Properties

Computational models provide further insight into the molecule's characteristics, as detailed in Table 2. These predicted values are useful for understanding its behavior in various chemical environments.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 65.72 Ų | [4] |

| LogP | -0.1743 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 0 | [4] |

Synthesis

While this compound is commercially available, a detailed experimental protocol for its synthesis is not explicitly described in readily accessible literature. However, a plausible synthetic route can be inferred from the established synthesis of the parent compound, 1,2-dihydropyridazine-3,6-dione. A US patent describes the synthesis of 1,2-dihydropyridazine-3,6-dione by reacting maleic anhydride with a hydrazine salt of a strong inorganic acid in an aqueous medium.[5]

A logical adaptation for the synthesis of the 4-bromo derivative would involve the use of bromomaleic anhydride as the starting material.

Caption: Plausible synthetic workflow for this compound.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol based on the synthesis of the parent compound:

-

Dissolution: A hydrazine salt of a strong inorganic acid (e.g., hydrazine sulfate) is dissolved in water in a reaction vessel.

-

Addition: Bromomaleic anhydride is added to the aqueous solution.

-

Heating: The mixture is heated to reflux to facilitate the condensation reaction.

-

Cooling and Precipitation: The reaction mixture is then cooled, leading to the precipitation of the this compound product.

-

Isolation and Purification: The precipitated solid is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Reactivity and Applications

This compound is a valuable precursor for the synthesis of various substituted pyridazine derivatives. Its reactivity is centered around the bromine atom, which can be displaced or participate in cross-coupling reactions, and the N-H protons, which can be substituted.

A significant application is in the construction of 3-aminopyridazine libraries. An efficient method for the preparation of 4,6- or 5,6-disubstituted 3-aminopyridazines utilizes this compound as a starting material.[6] This typically involves a combination of amination and palladium-catalyzed cross-coupling reactions, often enhanced by microwave irradiation.[6]

Caption: Key synthetic transformations of this compound.

Spectral Data

Detailed experimental spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound, are not widely available in the public domain. Commercial suppliers may provide this data upon request with a purchase.[2][7] The predicted mass spectral data indicates a monoisotopic mass of 189.93779 Da.

Biological Activity

The biological activity of this compound itself has not been extensively reported. However, its derivatives have been investigated for various pharmacological activities. The pyridazine core is a common scaffold in medicinal chemistry, and substituted pyridazines have shown a wide range of biological effects. The use of this compound to build libraries of 3-aminopyridazines suggests its importance in the discovery of new bioactive molecules.[6]

Safety Information

Based on available safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it can be an irritant, a skin sensitizer, or acutely toxic (harmful).[4] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, particularly for the creation of diverse pyridazine libraries. While a comprehensive public dataset of its experimental properties is lacking, the available information on its physicochemical characteristics and reactivity underscores its utility for researchers in drug discovery and materials science. Further public disclosure of experimental data would greatly benefit the scientific community.

References

- 1. This compound | 15456-86-7 [sigmaaldrich.com]

- 2. 15456-86-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]

- 6. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15456-86-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Bromo-1,2-dihydropyridazine-3,6-dione: A Key Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,2-dihydropyridazine-3,6-dione, a halogenated derivative of maleic hydrazide, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including the reactive bromine atom and the dihydropyridazine-dione core, make it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its significant applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents.

Molecular Structure and Identification

This compound is a heterocyclic organic compound. The presence of a bromine atom at the 4-position of the dihydropyridazine-3,6-dione ring system is a key feature that imparts significant reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Molecular Identifiers and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromomaleic hydrazide, 4-Bromopyridazine-3,6-diol |

| CAS Number | 15456-86-7[1][2] |

| Molecular Formula | C₄H₃BrN₂O₂[2] |

| Molecular Weight | 190.98 g/mol [1][2] |

| SMILES | O=C1C(Br)=CC(=O)NN1 |

| InChI | InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) |

| InChIKey | BMASTHFFAMGJKZ-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1,2-dihydropyridazine-3,6-dione (maleic hydrazide). A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

1,2-dihydropyridazine-3,6-dione (Maleic hydrazide)

-

Bromine (Br₂)

-

Acetic acid (CH₃COOH)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dihydropyridazine-3,6-dione in glacial acetic acid.

-

Slowly add a stoichiometric amount of bromine dissolved in acetic acid to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any remaining acetic acid and unreacted starting materials.

-

To remove any excess bromine, wash the product with a dilute aqueous solution of sodium thiosulfate until the filtrate is colorless.

-

Finally, wash the product with cold distilled water and dry it under vacuum to obtain this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet in the region of δ 6.0-7.0 ppm corresponding to the vinylic proton. A broad singlet at lower field corresponding to the two N-H protons. |

| ¹³C NMR | Signals for the two carbonyl carbons (C=O) in the range of δ 160-170 ppm. A signal for the bromine-substituted carbon (C-Br) around δ 100-110 ppm. A signal for the vinylic carbon (C-H) around δ 120-130 ppm. |

| IR (cm⁻¹) | Broad N-H stretching vibrations around 3100-3300 cm⁻¹. Strong C=O stretching vibrations for the dione functionality around 1650-1700 cm⁻¹. C=C stretching vibration around 1600 cm⁻¹. C-Br stretching vibration in the fingerprint region. |

| Mass Spec. | A molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely involve the loss of Br, CO, and N₂H₂. |

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a versatile scaffold for the synthesis of compound libraries.[3][4] The bromine atom serves as a convenient handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as nucleophilic substitution reactions.

Synthesis of 3-Aminopyridazine Libraries

A significant application is the synthesis of 3-aminopyridazine derivatives.[3][4] This is typically achieved through an initial amination reaction at the bromine position, followed by further functionalization at other positions of the pyridazine ring. These libraries of substituted aminopyridazines are then screened for various biological activities.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyridazinone derivatives has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[5][6][7][8][9] These activities are often attributed to the inhibition of specific enzymes or the modulation of signaling pathways. For instance, some pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), which are key enzymes in cyclic nucleotide signaling pathways.

Based on the known activities of related compounds, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the NF-κB signaling pathway, which is centrally involved in inflammation.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the bromine atom allow for the facile generation of diverse chemical libraries based on the pyridazinone scaffold. While further studies are needed to elucidate the specific biological activities of this compound and its direct derivatives, the proven pharmacological importance of the pyridazinone class of compounds underscores the value of this compound as a starting point for the development of new therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage this versatile molecule in their scientific endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. sarpublication.com [sarpublication.com]

In-Depth Technical Guide to 4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS 15456-86-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS 15456-86-7), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its known characteristics, outlines general experimental protocols for its analysis, and discusses its potential applications based on its chemical structure.

Core Physical and Chemical Properties

This compound, also known as 4-Bromopyridazine-3,6-diol, is a solid, typically appearing as a white to yellow powder.[1] It is characterized by a pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, substituted with a bromine atom and two carbonyl groups. The presence of these functional groups makes it a versatile building block in organic synthesis.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of CAS 15456-86-7.

| Identifier | Value | Source(s) |

| CAS Number | 15456-86-7 | [2][3] |

| Molecular Formula | C₄H₃BrN₂O₂ | [2][3] |

| Molecular Weight | 190.98 g/mol | [2][3] |

| IUPAC Name | 5-bromo-6-hydroxy-3(2H)-pyridazinone | [1] |

| Synonym(s) | 4-Bromopyridazine-3,6-diol | [2] |

| Physical Form | White to Yellow Solid | [1] |

| Purity | ≥95-98% | [3][4] |

| Storage Temperature | Room Temperature | [1] |

| Computed Properties | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 65.72 Ų | [2] |

| logP | -0.1743 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of a specific batch of this compound are crucial for ensuring its quality and suitability for research purposes. The following are generalized methodologies for key analytical techniques.

Synthesis of this compound

A common synthetic route to pyridazine-3,6-diones involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For this compound, a plausible starting material would be a derivative of mucobromic acid.

General Procedure:

-

A solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

-

Hydrazine hydrate is added dropwise to the solution, often at a controlled temperature.

-

The reaction mixture is then typically heated under reflux for a specified period to drive the cyclization.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is then purified, commonly by recrystallization from an appropriate solvent, to yield the final this compound.

A specific, efficient method for the preparation of related 3-aminopyridazines starts from the readily available 4-bromo-pyridazine-3,6-dione, highlighting its utility as a starting material.[5][6]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable for this type of polar compound.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or trifluoroacetic acid for improved peak shape) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

-

Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule. The spectrum of this compound is expected to show signals corresponding to the vinyl proton and the N-H protons.

-

¹³C NMR: Shows the different types of carbon atoms present in the molecule, including the carbonyl carbons and the carbons of the pyridazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. The spectrum would be expected to show characteristic absorption bands for the N-H bonds, C=O (carbonyl) groups, and C=C bonds within the heterocyclic ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 190.98 g/mol , with a characteristic isotopic pattern due to the presence of the bromine atom.[2][3]

Chemical Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for its application in research and development.

Synthetic Utility

The presence of a bromine atom and reactive N-H groups makes this compound a valuable intermediate in organic synthesis. It can be a precursor for the synthesis of a variety of substituted pyridazine derivatives. For instance, it has been used in the preparation of 3-amino pyridazine libraries through palladium-catalyzed cross-coupling reactions and amination.[5][6] This highlights its potential in combinatorial chemistry for the discovery of new bioactive molecules.

Caption: Synthetic utility of CAS 15456-86-7.

Biological Significance of the Pyridazine Core

The pyridazine scaffold is a common feature in many biologically active compounds. Derivatives of pyridazine have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Antimicrobial

-

Anticancer

-

Anti-inflammatory

-

Antihypertensive

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive pyridazines suggests its potential as a lead compound or intermediate in drug discovery programs.

Caption: Biological potential of the pyridazine core.

Safety Information

It is important to handle this compound with appropriate safety precautions. The compound is classified with the GHS07 pictogram, indicating that it can be harmful.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound (CAS 15456-86-7) is a valuable chemical intermediate with a range of potential applications in synthetic and medicinal chemistry. Its physical and chemical properties, combined with the reactivity of its functional groups, make it a useful building block for the creation of more complex molecules with potential biological activities. Further research into the specific biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Tautomeric Forms of 4-Bromopyridazine-3,6-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential tautomeric forms of 4-Bromopyridazine-3,6-diol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous pyridazinone systems to predict and characterize its tautomeric behavior. This guide covers the theoretical basis of tautomerism in this heterocyclic system, predicted spectroscopic characteristics for each tautomer, detailed experimental protocols for their analysis, and computational approaches for determining tautomeric stability. The information presented herein serves as a robust resource for researchers working with 4-Bromopyridazine-3,6-diol and related compounds in drug discovery and development.

Introduction to Tautomerism in Pyridazine-3,6-diones

Pyridazine-3,6-dione and its derivatives are heterocyclic compounds capable of existing in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is of critical importance in drug development as different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most importantly, different affinities for biological targets.

For pyridazine-3,6-diones, the primary form of tautomerism is lactam-lactim tautomerism, which is a subtype of keto-enol tautomerism. The equilibrium can be influenced by several factors, including the electronic nature of substituents on the pyridazine ring, the polarity of the solvent, temperature, and pH.

Tautomeric Forms of 4-Bromopyridazine-3,6-diol

Based on the principles of lactam-lactim tautomerism, 4-Bromopyridazine-3,6-diol is expected to exist predominantly in two tautomeric forms: the diketo (lactam) form and the enol-keto (lactim) form. A third, di-enol (di-lactim) form is theoretically possible but generally less stable and therefore less populated.

The bromine atom at the 4-position is an electron-withdrawing group, which can influence the electron density of the pyridazine ring and thereby affect the position of the tautomeric equilibrium.

Caption: Tautomeric equilibrium of 4-Bromopyridazine-3,6-diol.

Predicted Spectroscopic Data

Due to the absence of specific experimental data for 4-Bromopyridazine-3,6-diol, the following tables summarize predicted spectroscopic data based on known values for analogous pyridazinone structures. This data is intended to be representative and aid in the identification of the different tautomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Diketo (Lactam) Form | Enol-Keto (Lactim) Form | Notes |

| H5 | ~7.0-7.5 | ~6.5-7.0 | The proton on the carbon adjacent to the bromine. |

| N-H | ~11.0-13.0 (broad) | ~12.0-14.0 (broad) | Exchangeable with D₂O. The chemical shift is highly dependent on concentration and temperature. |

| O-H | - | ~9.0-11.0 (broad) | Only present in the enol-keto form; exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Diketo (Lactam) Form | Enol-Keto (Lactim) Form | Notes |

| C3 | ~160-170 | ~155-165 | Carbonyl carbon in the diketo form, C-OH in the enol-keto form. |

| C4 | ~110-120 | ~115-125 | Carbon bearing the bromine atom. |

| C5 | ~130-140 | ~125-135 | CH carbon. |

| C6 | ~160-170 | ~165-175 | Carbonyl carbon. |

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) in KBr

| Functional Group | Diketo (Lactam) Form | Enol-Keto (Lactim) Form | Notes |

| N-H stretch | ~3100-3300 (broad) | ~3100-3300 (broad) | |

| O-H stretch | - | ~3200-3500 (broad) | Characteristic of the enol-keto form. |

| C=O stretch | ~1650-1700 | ~1630-1680 | The carbonyl stretch is a strong indicator of the tautomeric form. |

| C=C stretch | ~1600-1650 | ~1580-1630 | |

| C-Br stretch | ~550-650 | ~550-650 |

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm)

| Solvent | Diketo (Lactam) Form | Enol-Keto (Lactim) Form | Notes |

| Apolar (e.g., Dioxane) | ~290-310 | ~320-340 | The lactam form is expected to be more prevalent in apolar solvents. |

| Polar Protic (e.g., Ethanol) | ~300-320 | ~330-350 | The lactim form is expected to be stabilized in polar protic solvents. |

Experimental Protocols

The following are detailed methodologies for the key experiments to analyze the tautomeric forms of 4-Bromopyridazine-3,6-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the tautomeric forms in solution.

Methodology:

-

Sample Preparation:

-

Prepare solutions of 4-Bromopyridazine-3,6-diol in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, CD₃OD, D₂O) at a concentration of approximately 10-20 mg/mL.

-

Ensure the solvents are of high purity to avoid interference.

-

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Identify the signals corresponding to the C-H, N-H, and O-H protons for each tautomer.

-

To confirm N-H and O-H signals, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H and O-H signals will broaden or disappear due to proton exchange.

-

Integrate the signals corresponding to a unique proton in each tautomer (e.g., the C5-H) to determine the molar ratio of the tautomers in each solvent.

-

-

¹³C NMR Spectroscopy:

-

Acquire proton-decoupled ¹³C NMR spectra for the prepared solutions.

-

Identify the signals for the carbonyl carbons (C=O) and the enolic carbon (C-OH), which will have distinct chemical shifts and can be used to confirm the presence of both tautomers.

-

-

Variable Temperature (VT) NMR:

-

For a selected solvent (e.g., DMSO-d₆), acquire ¹H NMR spectra at a range of temperatures (e.g., 298 K to 373 K).

-

Analyze the changes in the relative integrals of the tautomer-specific signals to study the effect of temperature on the equilibrium.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups characteristic of each tautomer in the solid state and in solution.

Methodology:

-

Solid-State Analysis (KBr Pellet):

-

Grind a small amount of 4-Bromopyridazine-3,6-diol with dry KBr powder.

-

Press the mixture into a thin, transparent pellet.

-

Acquire the IR spectrum. Look for characteristic C=O, N-H, and potentially O-H stretching frequencies.

-

-

Solution-State Analysis:

-

Prepare a concentrated solution of the compound in a suitable solvent (e.g., acetonitrile, which has a relatively clear IR window in the region of interest).

-

Use a liquid IR cell with an appropriate path length.

-

Acquire the IR spectrum and compare it to the solid-state spectrum to observe any solvent-induced shifts in the tautomeric equilibrium.

-

UV-Vis Spectroscopy

Objective: To study the electronic transitions of the tautomers and the influence of solvent polarity on the equilibrium.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of 4-Bromopyridazine-3,6-diol in a series of solvents of varying polarity (e.g., hexane, dioxane, dichloromethane, acetonitrile, ethanol, water).

-

-

Spectral Acquisition:

-

Acquire the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

-

Identify the absorption maxima (λ_max) for each solution.

-

Analyze the shifts in λ_max as a function of solvent polarity to infer the relative stabilization of the tautomers.

-

Computational Analysis

Objective: To theoretically predict the relative stabilities of the tautomers and to support the interpretation of experimental data.

Methodology:

-

Structure Optimization and Frequency Calculations:

-

Model the diketo and enol-keto tautomers of 4-Bromopyridazine-3,6-diol using a computational chemistry software package.

-

Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

-

-

Energy Calculations and Tautomer Ratio Prediction:

-

Calculate the electronic energies of the optimized tautomers.

-

To account for solvent effects, use a continuum solvation model (e.g., PCM, SMD) corresponding to the solvents used in the experiments.

-

Calculate the Gibbs free energy of each tautomer in the gas phase and in solution.

-

Predict the equilibrium constant (K_T) and the tautomer ratio from the difference in Gibbs free energies (ΔG).

-

-

Spectroscopic Prediction:

-

Predict the NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) for each tautomer.

-

Compare the predicted spectroscopic data with the experimental results to aid in the assignment of the observed signals and bands.

-

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The tautomeric behavior of 4-Bromopyridazine-3,6-diol is a crucial aspect of its chemical characterization, with significant implications for its application in drug discovery and development. Although direct experimental data is scarce, a comprehensive understanding can be achieved by drawing analogies from related pyridazinone systems and employing a combination of spectroscopic and computational methods as outlined in this guide. The provided protocols offer a systematic approach to elucidating the tautomeric equilibrium, quantifying the relative populations of the diketo and enol-keto forms, and understanding the factors that govern their interconversion. This knowledge is essential for establishing structure-activity relationships and for the rational design of novel therapeutics based on the pyridazine scaffold.

The Rising Therapeutic Potential of Brominated Pyridazinedione Derivatives: A Technical Overview

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pyridazinedione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of bromine atoms to this core structure has been shown to significantly modulate and enhance its therapeutic potential, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth analysis of the biological activities of brominated pyridazinedione derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows for researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Brominated pyridazinedione derivatives have demonstrated significant potential in combating both bacterial and fungal infections. The antimicrobial efficacy is often attributed to the electron-withdrawing nature of the bromine substituent, which can enhance the interaction of the molecule with microbial targets.

Quantitative Antimicrobial Data

A summary of the minimum inhibitory concentrations (MIC) for various brominated pyridazinedione derivatives against different microbial strains is presented below.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| IIIa | S. pyogen (Gram +ve) | - (Excellent Activity) | [1] |

| IIIa | E. coli (Gram -ve) | - (Excellent Activity) | [1] |

| IIId | A. niger | - (Very Good Activity) | [1] |

| IIId | C. albicans | - (Very Good Activity) | [1] |

| IX(a-c) series | S. aureus and MRSA | 0.5–128 | [2] |

| 10h | Staphylococcus aureus | 16 | [2][3] |

| 8g | Candida albicans | 16 | [2][3] |

| 7 | E. coli | 7.8 µM | [4] |

| 7 | S. aureus (MRSA) | 7.8 µM | [4] |

| 7 | S. typhimurium | 7.8 µM | [4] |

| 7 | A. baumannii | 7.8 µM | [4] |

| 13 | A. baumannii | 3.74 µM | [4] |

| 13 | P. aeruginosa | 7.48 µM | [4] |

| 3 | S. aureus (MRSA) | 4.52 µM | [4] |

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892-3.744 | [5] |

| 14c | B. subtilis | 15.62 | [6] |

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer properties of brominated pyridazinedione derivatives are a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative brominated pyridazinedione derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 | Target/Pathway | Reference |

| IX(a-c) series | - | 60.70–1800 nM | VEGFR-2 Inhibition | [2] |

| 17a | - | - (Best Inhibitory Activity) | VEGFR-2 Inhibition | [2][3] |

| 8f, 10l, 17a | Melanoma, NSCLC, Prostate, Colon | - (GI% 62.21-100.14) | - | [2][3] |

| 10l, 17a | Various | 1.66–100 µM (GI50) | - | [2][3] |

| 35 | OVCAR-3 (Ovarian) | 0.32 µM | DHFR Inhibition | [7] |

| 35 | MDA-MB-435 (Melanoma) | 0.46 µM | DHFR Inhibition | [7] |

| 43 | Panc-1 (Pancreatic) | 2.9 µM | - | [7] |

| 43 | Paca-2 (Pancreatic) | 2.2 µM | - | [7] |

| 37 | - | 2.1 nM | BTK Enzyme Inhibition | [7] |

| DCPYR | MAC 16 (Murine Colon) | - (53% tumor growth inhibition in vivo) | - | [8] |

| AAF | MAC 13, MAC 16 | 18.4 µM | - | [8] |

| 5b | HCT-116 (Colon) | - (Potent) | VEGFR Kinase Inhibition (92.2%) | [9] |

| 11m | T-47D (Breast) | 0.43 µM | CDK2 Inhibition | [10] |

| 11m | MDA-MB-231 (Breast) | 0.99 µM | CDK2 Inhibition | [10] |

| 6k | - | 42.21 µM | Butyrylcholinesterase (BChE) Inhibition | [11] |

| 6d | - | 45.31 µM | Butyrylcholinesterase (BChE) Inhibition | [11] |

Anti-inflammatory and Enzyme Inhibitory Activities

Beyond their antimicrobial and anticancer effects, brominated pyridazinediones have also been investigated for their anti-inflammatory properties and their ability to inhibit specific enzymes.

Quantitative Anti-inflammatory and Enzyme Inhibition Data

| Compound ID | Biological Target/Assay | Activity/IC50/Ki | Reference |

| F, Br, I-derivatives | PDE4 Receptors | F > Br ~ I (Iodo and bromo derivatives were practically inactive) | [12] |

| 17b | FPR1/FPR2 Agonist | - | [13] |

| S5 | MAO-B | IC50 = 0.203 µM, Ki = 0.155 µM | [14][15] |

| S16 | MAO-B | IC50 = 0.979 µM, Ki = 0.721 µM | [14][15] |

| S15 | MAO-A | IC50 = 3.691 µM | [15] |

| S5 | MAO-A | IC50 = 3.857 µM | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols employed in the evaluation of brominated pyridazinedione derivatives.

General Synthesis of Pyridazinone Derivatives

A common synthetic route involves the Friedel-Crafts acylation of an appropriate hydrocarbon with succinic anhydride in the presence of a Lewis acid like aluminum chloride to produce a β-(substituted aryl) propionic acid.[1] This intermediate is then cyclized with hydrazine hydrate to form the pyridazinone ring.[1] Subsequent reactions with various aldehydes or other reagents introduce further diversity to the core structure.[1] Another approach involves the bromine-magnesium exchange on bromopyridazin-3(2H)-ones to introduce functional groups.[16]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The antibacterial activity of synthesized compounds is often screened using the disc diffusion method.[1] In this assay, sterile filter paper discs impregnated with the test compound at a specific concentration (e.g., 50µg/ml) are placed on an agar plate previously inoculated with a bacterial culture.[1] The plates are then incubated, and the diameter of the zone of inhibition around each disc is measured and compared against a standard antibiotic.[1]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[17] The MTT reagent is then added, which is converted by viable cells into formazan crystals.[17] These crystals are dissolved, and the absorbance is measured to determine cell viability.[17] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[17]

Enzyme Inhibition Assays

For enzyme inhibition studies, such as those targeting monoamine oxidase (MAO), a specific protocol is followed. The enzyme kinetics are analyzed at various substrate and inhibitor concentrations.[15] The type of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plots, and the inhibition constant (Ki) can be calculated from secondary plots.[15]

Signaling Pathways and Mechanisms of Action

The biological effects of brominated pyridazinedione derivatives are underpinned by their interactions with specific cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyridazinedione derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By blocking this receptor, these compounds can inhibit the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors.

p53-Mediated Apoptosis Pathway

Some pyridazinedione derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[2][3] For instance, compound 10l was found to upregulate the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[2][3] This shifts the cellular balance towards programmed cell death.

Conclusion and Future Directions

Brominated pyridazinedione derivatives represent a promising class of compounds with diverse and potent biological activities. The data and protocols summarized herein provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Future research should focus on elucidating the structure-activity relationships to design more potent and selective derivatives, exploring novel therapeutic targets, and advancing lead compounds through preclinical and clinical development. The versatility of the pyridazinedione scaffold, enhanced by bromine substitution, ensures its continued importance in the quest for novel therapeutics.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarena.com [scholarena.com]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

4-Bromo-1,2-dihydropyridazine-3,6-dione molecular weight and formula

An In-depth Technical Guide on 4-Bromo-1,2-dihydropyridazine-3,6-dione For professionals in research, chemical sciences, and drug development, a precise understanding of a compound's molecular characteristics is fundamental. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and integration into computational models.

| Parameter | Value |

| Molecular Formula | C₄H₃BrN₂O₂[1][2][3][4] |

| Molecular Weight | 190.98 g/mol [1][2][3][4] |

| CAS Number | 15456-86-7[1][2] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry:

-

Objective: To determine the mass-to-charge ratio of the molecule, which provides the molecular weight.

-

Methodology:

-

A sample of this compound is introduced into a mass spectrometer.

-

The sample is ionized, often using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio in a magnetic or electric field.

-

A detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the molecular ion provides the molecular weight.

-

Elemental Analysis:

-

Objective: To determine the empirical formula by quantifying the percentage composition of each element (Carbon, Hydrogen, Bromine, Nitrogen, Oxygen).

-

Methodology:

-

A precisely weighed sample of the compound is combusted in a controlled environment.

-

The combustion products (CO₂, H₂O, N₂, etc.) are collected and measured.

-

The percentage of each element in the original sample is calculated from the masses of the combustion products.

-

The empirical formula is determined from these percentages. The molecular formula is then established by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

-

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for determining the molecular formula and weight of a chemical compound like this compound.

References

Spectroscopic and Synthetic Profile of 4-Bromo-1,2-dihydropyridazine-3,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic applications of 4-Bromo-1,2-dihydropyridazine-3,6-dione. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document presents its characteristic spectroscopic data in a structured format, details the experimental protocols for its characterization and synthetic utilization, and visualizes a key synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data (Hypothetical Data)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | broad singlet | 1H | N-H |

| ~7.5 | singlet | 1H | C₅-H |

| ~11.0 | broad singlet | 1H | N-H |

Note: Data is hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical Data)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (C₃) |

| ~160 | C=O (C₆) |

| ~130 | C-Br (C₄) |

| ~125 | C-H (C₅) |

Note: Data is hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data (Hypothetical Data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretching |

| 1750-1650 | Strong | C=O stretching |

| 1600-1550 | Medium | C=C stretching |

| 700-600 | Strong | C-Br stretching |

Note: Data is hypothetical and for illustrative purposes. Actual values may vary based on the sampling method.

Table 4: Mass Spectrometry (MS) Data (Hypothetical Data)

| m/z | Relative Intensity (%) | Assignment |

| 190/192 | 100 | [M]⁺ (presence of Br isotopes) |

| 162/164 | ~40 | [M-CO]⁺ |

| 111 | ~60 | [M-Br]⁺ |

Note: Data is hypothetical and for illustrative purposes. Fragmentation patterns can vary with ionization technique.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data and a key synthetic application of this compound are provided below.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of 3-Amino-6-aryl-pyridazine Derivatives

This compound is a key intermediate in the synthesis of 3-amino pyridazine libraries.[1] An efficient method involves a two-step process of amination followed by a palladium-catalyzed Suzuki cross-coupling reaction under microwave irradiation.[1]

Step 1: Amination A mixture of this compound and an appropriate amine in a suitable solvent (e.g., ethanol) is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, a 4-amino-substituted pyridazine derivative, is isolated and purified.

Step 2: Suzuki Cross-Coupling The 4-amino-bromo-pyridazine derivative from the previous step, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined in a solvent mixture (e.g., DME/water). The reaction mixture is heated under microwave irradiation until the starting material is consumed. The final 3-amino-6-aryl-pyridazine product is then isolated and purified by column chromatography.

Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of 3-amino-6-aryl-pyridazine derivatives from this compound.

Caption: Synthetic workflow for 3-amino-6-aryl-pyridazines.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Pyridazinedione Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of pyridazinedione compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development. A thorough understanding of their ¹H and ¹³C NMR spectra is crucial for unambiguous structure elucidation, purity assessment, and the study of their chemical behavior.

Introduction to the Pyridazinedione Core

The pyridazinedione scaffold, a six-membered diazine ring with two carbonyl groups, exists in several isomeric forms, with 1,2-dihydropyridazine-3,6-dione and 2,3-dihydro-pyridazine-3,4-dione being common examples. The electronic environment of the protons and carbons in these structures is significantly influenced by the presence of two nitrogen atoms and two carbonyl groups, as well as the nature and position of any substituents. This leads to characteristic chemical shifts and coupling patterns in their NMR spectra.

General ¹H NMR Spectral Features

The proton NMR spectra of pyridazinedione derivatives are characterized by signals in specific regions, largely dictated by the electron-withdrawing nature of the heterocyclic ring and the carbonyl groups.

-

Ring Protons: Protons directly attached to the pyridazinedione ring typically resonate in the downfield region, often between δ 6.0 and 8.0 ppm. Their exact chemical shift is sensitive to the substitution pattern on the ring.

-

N-Substituents: Protons on substituents attached to the nitrogen atoms will have their chemical shifts influenced by the proximity to the heterocyclic core. For instance, the protons of an N-alkyl group will be deshielded compared to a simple alkane.

-

C-Substituents: Similarly, protons on carbon substituents will exhibit chemical shifts dependent on their position relative to the carbonyl groups and nitrogen atoms.

General ¹³C NMR Spectral Features

The carbon NMR spectra provide valuable information about the carbon framework of pyridazinedione compounds.

-

Carbonyl Carbons: The most downfield signals in the ¹³C NMR spectrum correspond to the carbonyl carbons, typically appearing in the range of δ 150-170 ppm.[1]

-

Ring Carbons: Carbons within the pyridazinedione ring that are not carbonyls usually resonate between δ 120 and 150 ppm. The specific chemical shifts are influenced by the neighboring nitrogen atoms and substituents.

-

Substituent Carbons: The chemical shifts of carbons in the substituents will appear in their characteristic regions, though they may be shifted due to the electronic effects of the pyridazinedione ring.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize representative ¹H and ¹³C NMR data for a selection of pyridazin-3(2H)-one derivatives, which are closely related to pyridazinediones. The data has been compiled from various literature sources.[2][3][4][5]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyridazin-3(2H)-ones

| Compound/Substituent | H-4 | H-5 | H-6 | Other Protons | Solvent |

| 6-phenyl-2H-pyridazin-3-one | 7.15 (d) | 7.80 (d) | - | 7.45-7.55 (m, 3H, Ar-H), 7.90-8.00 (m, 2H, Ar-H) | DMSO-d₆ |

| 2-benzyl-6-phenyl-2H-pyridazin-3-one | 7.20 (d) | 7.90 (d) | - | 5.40 (s, 2H, CH₂), 7.25-7.40 (m, 5H, Ar-H), 7.45-7.55 (m, 3H, Ar-H), 7.90-8.00 (m, 2H, Ar-H) | CDCl₃ |

| 6-(4-chlorophenyl)-2H-pyridazin-3-one | 7.18 (d) | 7.85 (d) | - | 7.50 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H) | DMSO-d₆ |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyridazin-3(2H)-ones

| Compound/Substituent | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |

| 6-phenyl-2H-pyridazin-3-one | 162.5 | 130.0 | 132.5 | 145.0 | 125.8, 129.2, 130.5, 134.0 (Ar-C) | DMSO-d₆ |

| 2-benzyl-6-phenyl-2H-pyridazin-3-one | 160.0 | 129.5 | 131.0 | 146.0 | 52.0 (CH₂), 125.5, 127.5, 128.5, 129.0, 130.0, 134.5, 137.0 (Ar-C) | CDCl₃ |

| 6-(4-chlorophenyl)-2H-pyridazin-3-one | 162.0 | 130.2 | 132.8 | 144.0 | 127.5, 129.5, 133.0, 135.0 (Ar-C) | DMSO-d₆ |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

5.1 Sample Preparation

-

Compound Purity: Ensure the pyridazinedione compound is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[6] The choice of solvent can influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). In many modern spectrometers, the residual solvent peak can be used as a secondary reference.[7]

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

5.2 NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0 to 200 ppm) is necessary.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

-

2D NMR Experiments: For unambiguous assignment of complex structures, perform two-dimensional NMR experiments:[2][4]

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel pyridazinedione compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

This logical progression ensures a systematic approach, starting from basic 1D experiments and employing more advanced 2D techniques when necessary to resolve structural ambiguities.

Conclusion

The ¹H and ¹³C NMR spectral analysis is an indispensable tool in the study of pyridazinedione compounds. A systematic approach, combining 1D and 2D NMR techniques with standardized experimental protocols, allows for the precise determination of their chemical structures. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field, facilitating the characterization of novel pyridazinedione derivatives for various applications, including drug discovery and development.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubsapp.acs.org [pubsapp.acs.org]

The Pyridazinedione Scaffold: A Tunable Electrophile for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinedione (PD) scaffold has emerged as a versatile and highly adaptable platform in medicinal chemistry and drug development. Its unique electronic properties and tunable reactivity make it an attractive Michael acceptor for various applications, most notably in the realm of covalent inhibitors and bioconjugation. This guide provides a comprehensive overview of the electrophilicity and reactivity of the pyridazinedione core, with a focus on its application in creating next-generation therapeutics.

Introduction to the Pyridazinedione Scaffold

The pyridazinedione ring is a six-membered heterocycle containing two adjacent nitrogen atoms and two carbonyl groups. This arrangement confers a distinct electrophilic character to the carbon-carbon double bond within the ring, making it susceptible to nucleophilic attack, particularly by thiols. This reactivity forms the basis of its utility in targeting cysteine residues in proteins, a cornerstone of modern covalent drug design.

Compared to other commonly used Michael acceptors, such as maleimides, pyridazinediones offer several advantages. The six-membered ring structure of pyridazinediones is generally less electrophilic than the five-membered ring of maleimides, leading to greater selectivity for highly nucleophilic cysteine residues over other nucleophilic amino acids like lysine.[1] Furthermore, pyridazinedione-thiol adducts exhibit remarkable stability against hydrolysis, a common issue with maleimide-based conjugates that can lead to unwanted off-target reactions and reduced efficacy.[1]

Electrophilicity and Tunable Reactivity

A key feature of the pyridazinedione scaffold is the ability to modulate its electrophilicity and, consequently, its reactivity, through synthetic modification. The substituents on the nitrogen atoms of the pyridazinedione ring play a crucial role in tuning these properties.

N-Functionalization: A Gateway to Tunable Reactivity

By installing electron-donating or electron-withdrawing groups on the nitrogen atoms, the electrophilicity of the Michael acceptor can be finely controlled. This allows for the rational design of pyridazinedione derivatives with specific reactivity profiles, ranging from reversible to irreversible covalent modification.

A systematic study by Rochet et al. (2023) demonstrated that N-functionalized pyridazinediones bearing electron-donating, electron-neutral, and electron-withdrawing aryl groups exhibit a wide range of kinetic profiles for their reaction with thiols.[2] This tunability is critical for applications such as the development of reversible covalent inhibitors, where a balance between bond formation and breakage is required for optimal therapeutic effect.

Brominated Pyridazinediones for Stable Bioconjugation

For applications requiring highly stable and irreversible linkages, such as in the construction of antibody-drug conjugates (ADCs), brominated and dibrominated pyridazinediones (BrPDs and DiBrPDs) have been developed.[1] These derivatives act as potent Michael acceptors, and the resulting thio-substituted adducts are highly stable. The reaction is thought to proceed via an addition-elimination pathway.[1] The robust nature of these conjugates makes them ideal for in vivo applications where stability in the bloodstream is paramount.

Quantitative Analysis of Reactivity

The reactivity of pyridazinedione derivatives with thiols can be quantified by determining the rate constants for the Michael addition (kMA) and retro-Michael (kRM) reactions, as well as the equilibrium constant (Keq). These parameters provide a quantitative measure of the scaffold's electrophilicity and the stability of the resulting covalent bond.

| Pyridazinedione Derivative | R Group | kMA (M-1s-1) | kRM (s-1) | Keq (M-1) |

| 1 | N-Et, N'-Et | 0.02 ± 0.00 | 2.23 x 10-6 ± 0.17 x 10-6 | 8968 |

| 2 | N-Et, N'-Ph | 0.20 ± 0.01 | 1.24 x 10-5 ± 0.19 x 10-5 | 16129 |

| 3 | N-Et, N'-4-MeOPh | 0.11 ± 0.01 | 1.13 x 10-5 ± 0.10 x 10-5 | 9734 |

| 4 | N-Et, N'-4-FPh | 0.26 ± 0.01 | 1.83 x 10-5 ± 0.13 x 10-5 | 14207 |

| 6 | N-Et, N'-F5Ph | 1.11 ± 0.03 | 1.05 x 10-4 ± 0.03 x 10-4 | 10571 |

Table 1: Kinetic and equilibrium constants for the reaction of various N-functionalized pyridazinediones with a model thiol (GCY tripeptide) at pH 7.4. Data extracted from Rochet et al., Chemical Science, 2023.[2]

Applications in Drug Development

The tunable reactivity and favorable stability profile of the pyridazinedione scaffold have led to its exploration in several areas of drug development.

Covalent Inhibitors

The ability to form reversible or irreversible covalent bonds with cysteine residues makes pyridazinediones attractive warheads for the design of targeted covalent inhibitors. By tuning the electrophilicity of the scaffold, inhibitors can be designed to have a desired residence time on their target protein, leading to prolonged and potent inhibition. Historically, a primary strategy for kinase inhibition involved the formation of an irreversible covalent bond between a cysteine and an electrophilic Michael acceptor.[2]

Antibody-Drug Conjugates (ADCs)

Dibromopyridazinediones have proven to be particularly useful for the construction of homogeneous and stable ADCs.[1] These reagents can be used to re-bridge the interchain disulfide bonds of antibodies, providing a site-specific and stable point of attachment for cytotoxic payloads. This approach has been shown to yield ADCs with a controlled drug-to-antibody ratio (DAR) of 4, which are potent, selective, and efficacious in preclinical models.

Signaling Pathway Modulation

Pyridazinone-based molecules have been identified as inhibitors of key signaling proteins. For instance, pyridazinone derivatives have been discovered as potent inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T-cell activation.[2] By inhibiting CSK, these compounds can enhance T-cell receptor signaling, an important mechanism in immuno-oncology.

Figure 1: Simplified signaling pathway of T-cell activation regulated by CSK and inhibited by a pyridazinone-based inhibitor.

Furthermore, as linkers in ADCs, pyridazinediones play a crucial role in the intracellular delivery of cytotoxic payloads. The general mechanism involves the binding of the ADC to a target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome, where the payload is released to exert its cytotoxic effect.

Figure 2: General workflow for the intracellular trafficking and payload release of an ADC utilizing a pyridazinedione linker.

Experimental Protocols

General Synthesis of N-Functionalized Pyridazinediones

The synthesis of pyridazinedione derivatives is generally straightforward. A common method involves the reaction of a substituted maleic anhydride with a functionalized hydrazine under acidic or basic conditions.[1]

Example Protocol:

-

To a solution of a substituted maleic anhydride (1.0 eq) in a suitable solvent (e.g., acetic acid), add the desired hydrazine derivative (1.1 eq).

-

Reflux the reaction mixture for a specified time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-functionalized pyridazinedione.

UV-Vis Kinetic Assay for Thiol-Pyridazinedione Reactivity

The kinetics of the reaction between a pyridazinedione and a thiol can be monitored using UV-Vis spectrophotometry by observing the change in absorbance at a characteristic wavelength for the pyridazinedione scaffold (typically around 330 nm), which disappears upon conjugation to a thiol.[2]

Example Protocol:

-

Prepare stock solutions of the pyridazinedione derivative in a suitable organic solvent (e.g., DMSO) and the thiol-containing compound (e.g., a cysteine-containing peptide) in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4).

-

In a quartz cuvette, mix the buffer, the thiol stock solution, and initiate the reaction by adding the pyridazinedione stock solution to achieve the desired final concentrations.

-

Immediately begin monitoring the decrease in absorbance at 330 nm over time using a UV-Vis spectrophotometer.

-

The observed rate constants can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order or second-order rate equations).

General Protocol for Antibody Bioconjugation with Dibromopyridazinediones

This protocol outlines a general procedure for the re-bridging of interchain disulfide bonds in an antibody using a dibromopyridazinedione linker.

Example Protocol:

-

Reduce the antibody (typically at a concentration of 1-5 mg/mL in a suitable buffer, e.g., borate-buffered saline, pH 8.0) with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to selectively cleave the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column.

-

Immediately add a solution of the dibromopyridazinedione-linker-payload construct in an organic co-solvent (e.g., DMSO) to the reduced antibody solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or room temperature) for a specified duration.

-

Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted linker-payload and any aggregated protein.

-

Characterize the final ADC product by methods such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio), SDS-PAGE, and mass spectrometry.

Conclusion

The pyridazinedione scaffold represents a powerful and versatile tool in modern drug discovery and development. Its tunable electrophilicity, coupled with the high stability of its thiol adducts, provides a significant advantage over other Michael acceptors. The ability to fine-tune the reactivity of the pyridazinedione core through synthetic modification allows for the rational design of molecules with specific covalent properties, from reversible inhibitors to highly stable bioconjugates. As our understanding of the nuanced roles of covalent interactions in biology continues to grow, the pyridazinedione scaffold is poised to play an increasingly important role in the development of novel, targeted, and effective therapeutics.

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthesis of Pyridazinediones

For Immediate Release

A comprehensive technical guide detailing the discovery and historical evolution of pyridazinedione synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthetic methodologies, from the seminal work in the mid-20th century to contemporary advancements, with a focus on the practical application of these versatile heterocyclic compounds.

The guide traces the origins of pyridazinedione synthesis to the pioneering work of Mizzoni and Spoerri in 1951. It meticulously documents the foundational methods and follows the trajectory of innovation that has led to the development of sophisticated derivatives, such as the brominated pyridazinediones that have become instrumental in the field of chemical biology.

Included within this guide are detailed experimental protocols for key synthetic transformations, with all quantitative data systematically organized into comparative tables. Furthermore, to elucidate complex reaction pathways and experimental workflows, the guide incorporates custom-designed diagrams generated using the Graphviz DOT language, adhering to stringent specifications for clarity and visual integrity.

This technical guide serves as an essential resource for any scientific professional engaged in the synthesis and application of pyridazinedione-based molecules, offering a unique blend of historical context and practical, actionable information.

A Historical Overview of Pyridazinedione Synthesis

The journey into the synthesis of pyridazinediones commenced in 1951 with the foundational work of R. H. Mizzoni and P. E. Spoerri. Their initial report detailed the synthesis of the parent 1,2-dihydro-3,6-pyridazinedione, more commonly known as maleic hydrazide, by reacting maleic anhydride with hydrazine salts of strong inorganic acids in an aqueous medium. This method provided a significant improvement in yield and product purity compared to previous attempts that utilized hydrazine hydrate in organic solvents, which often resulted in a mixture of products requiring arduous separation.

Over the decades, the synthetic toolbox for pyridazinediones has expanded considerably. A pivotal advancement has been the development of methods to produce substituted pyridazinediones, which has broadened their applicability, particularly in medicinal chemistry and chemical biology. A significant milestone was the emergence of brominated pyridazinediones (BrPDs) and dibromopyridazinediones (DiBrPDs) as highly efficient reagents for the site-selective modification of cysteine and disulfide bonds in proteins. The synthesis of these halogenated derivatives is generally straightforward, often starting from monobromo- or dibromomaleic anhydride and reacting them with substituted hydrazines.

The modular nature of pyridazinedione synthesis has allowed for the creation of extensive libraries of N-functionalized derivatives with tailored electronic and steric properties. This tunability is crucial for applications such as the development of antibody-drug conjugates (ADCs), where the pyridazinedione scaffold can act as a stable linker between the antibody and a cytotoxic payload.

Core Synthetic Methodologies and Experimental Protocols

The synthesis of the pyridazinedione core generally relies on the cyclocondensation of a 1,4-dicarbonyl compound, or a precursor thereof, with a hydrazine derivative. The most common and direct approach involves the reaction of maleic anhydride or its substituted derivatives with hydrazine or its substituted counterparts.

General Synthetic Workflow

The choice of starting materials and reaction conditions is dictated by the desired substitution pattern on the pyridazinedione ring. The following diagram illustrates a general logical workflow for the synthesis of various pyridazinedione derivatives.

Detailed Experimental Protocols

This protocol is adapted from early methods and optimized for laboratory scale.

-

Reaction: Maleic anhydride + Hydrazine sulfate

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine sulfate (1.0 eq) in water.

-

To the stirred solution, add maleic anhydride (1.05 eq) in one portion.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to afford 1,2-dihydropyridazine-3,6-dione as a white solid.

-

This protocol is a representative example of the synthesis of an N-substituted pyridazinedione.

-

Reaction: Maleic anhydride + Phenylhydrazine

-

Procedure:

-